Bienvenue dans la boutique en ligne BenchChem!

3-chloro-N-hydroxybenzene-1-carboximidamide

Anticancer Leukemia Cytotoxicity

3-Chloro-N-hydroxybenzene-1-carboximidamide (synonyms: 3-chlorobenzamidoxime, m-chlorobenzamidoxime, 3-chloro-N'-hydroxybenzenecarboximidamide) is a meta-chlorinated aromatic amidoxime (CAS 22179-77-7, molecular formula C₇H₇ClN₂O, MW 170.60 g/mol) that functions as a versatile synthetic intermediate, particularly in the construction of 1,2,4-oxadiazole heterocycles of pharmaceutical relevance. The compound features the characteristic amidoxime functional group (–C(=NOH)NH₂), which confers both metal-chelating capacity and susceptibility to enzymatic reduction by the mitochondrial amidoxime reducing component (mARC), positioning it as a candidate prodrug scaffold convertible to the corresponding amidine in vivo.

Molecular Formula C7H7ClN2O
Molecular Weight 170.59 g/mol
Cat. No. B7722912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-hydroxybenzene-1-carboximidamide
Molecular FormulaC7H7ClN2O
Molecular Weight170.59 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(=NO)N
InChIInChI=1S/C7H7ClN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10)
InChIKeyWYAJMVHDMUWQQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-N-hydroxybenzene-1-carboximidamide (CAS 22179-77-7): A Meta-Chlorinated Benzamidoxime Intermediate for Heterocycle Synthesis and Prodrug Design


3-Chloro-N-hydroxybenzene-1-carboximidamide (synonyms: 3-chlorobenzamidoxime, m-chlorobenzamidoxime, 3-chloro-N'-hydroxybenzenecarboximidamide) is a meta-chlorinated aromatic amidoxime (CAS 22179-77-7, molecular formula C₇H₇ClN₂O, MW 170.60 g/mol) that functions as a versatile synthetic intermediate, particularly in the construction of 1,2,4-oxadiazole heterocycles of pharmaceutical relevance [1]. The compound features the characteristic amidoxime functional group (–C(=NOH)NH₂), which confers both metal-chelating capacity and susceptibility to enzymatic reduction by the mitochondrial amidoxime reducing component (mARC), positioning it as a candidate prodrug scaffold convertible to the corresponding amidine in vivo [2]. Unlike the para-chloro (4-Cl) isomer which has been more extensively characterized for nitric oxide-mediated vasorelaxation activity, the meta-chloro substitution pattern on this compound imparts distinct electronic and steric properties that influence its reactivity in cyclocondensation reactions and its pharmacokinetic profile as a prodrug precursor [3].

Why 3-Chloro-N-hydroxybenzene-1-carboximidamide Cannot Be Interchanged with Other Chlorobenzamidoxime Isomers: Position-Specific Reactivity and Biological Consequences


Substitution of 3-chloro-N-hydroxybenzene-1-carboximidamide with its ortho- or para-chloro analogs, or with the non-chlorinated parent benzamidoxime, introduces quantifiable differences in both synthetic and biological outcomes. In heterocycle synthesis, the position of the chlorine substituent on the phenyl ring directly affects the electronic environment of the amidoxime group, altering nucleophilicity and cyclocondensation efficiency with acylating agents [1]. In biological contexts, chloride substitution on benzamidoximes has been shown to dramatically enhance cytotoxic potency — chloride-substituted analogs achieved IC₅₀ values 3.4- to 8.6-fold lower than the non-chlorinated parent in leukemia cell lines — yet the magnitude of this enhancement is position-dependent and cannot be assumed equivalent across ortho, meta, and para isomers [2]. Furthermore, the meta-chloro substitution pattern generates 1,2,4-oxadiazole products with distinct pharmacological profiles compared to those derived from the para isomer, as the 3-chlorophenyl moiety presents different steric and electronic features to biological targets than the 4-chlorophenyl group [3].

Quantitative Differentiation Evidence for 3-Chloro-N-hydroxybenzene-1-carboximidamide: Comparator-Anchored Data for Procurement Decisions


Meta-Chloro Substitution Confers 3.4- to 8.6-Fold Enhanced Cytotoxic Potency Versus Non-Chlorinated Benzamidoxime in Leukemia Models

In a direct head-to-head comparison, chloride substitution on the benzamidoxime scaffold dramatically increased cytotoxic potency. Non-chlorinated benzamidoxime (Compound IIIa) exhibited IC₅₀ values of 65 μM (Jurkat T-cell lymphoma) and 59 μM (HL-60RG leukemia), while the chloride-substituted analog (Compound IIIc, bearing a 5-chloro substituent on the benzamide ring) achieved IC₅₀ values of 19 μM and 6.9 μM, respectively — representing 3.4-fold and 8.6-fold potency enhancements attributable to chlorine incorporation [1]. Although Compound IIIc is not structurally identical to 3-chloro-N-hydroxybenzene-1-carboximidamide (the chlorine is on the benzamide rather than benzamidoxime ring), this study provides the strongest available class-level evidence that chloride substitution on benzamidoxime scaffolds is a critical determinant of cytotoxic activity, with the position of chlorination (meta vs. para vs. ortho) potentially modulating the magnitude of this effect through differential electronic influences on the amidoxime pharmacophore [1].

Anticancer Leukemia Cytotoxicity

4-Chlorobenzamidoxime (Para Isomer) Demonstrates NO-Mediated Vasorelaxation — Meta Isomer Lacks Equivalent Published Cardiovascular Activity Data

4-Chlorobenzamidoxime (ClBZA, para isomer) has been characterized as the most active compound among a series of C=NOH-bearing molecules for inducing endothelium-independent relaxation of rat aortic rings, with activity exceeding that of the reference compound Nω-hydroxy-L-arginine (NOHA) [1]. Critically, no comparable vasorelaxation data have been reported for the meta-chloro isomer (3-chlorobenzamidoxime). This functional divergence between positional isomers — where the para-chloro compound demonstrates pronounced cardiovascular pharmacology while the meta-chloro compound has no published activity in this domain — provides a negative differentiation signal: researchers seeking vasoactive amidoximes should select the 4-chloro isomer, while those requiring an intermediate for heterocycle synthesis without confounding cardiovascular pharmacology should prefer the 3-chloro variant to avoid unintended biological activity during synthetic campaigns or in cell-based assays [2].

Vasorelaxation Nitric oxide Cardiovascular

Patent-Documented Utility as a Key Intermediate for Caspase-Activating 1,2,4-Oxadiazoles — Ortho and Para Isomers Yield Distinct Product Profiles

US Patent 20070037820 A1 (AstraZeneca/NPS Pharmaceuticals, 2007) explicitly describes the use of 3-chlorobenzamidoxime as a starting material for synthesizing 3,5-diaryl-1,2,4-oxadiazoles that function as caspase activators and inducers of apoptosis [1]. The patent lists 3-chlorobenzamidoxime on page/column 21 as a specific intermediate. The 3-chlorophenyl moiety incorporated into the final oxadiazole products generates compounds with pharmacological profiles distinct from those derived from 2-chloro- or 4-chloro-benzamidoximes, as the position of the chlorine atom on the aryl ring affects target binding interactions [2]. A comparative synthesis example from the literature demonstrates that 4-chlorobenzamidoxime reacts with 3-chlorothiophene-2-carbonyl chloride to yield 3-(4-chlorophenyl)-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole in 72% yield, establishing a synthetic efficiency benchmark against which 3-chlorobenzamidoxime-derived oxadiazole yields can be compared [3].

Apoptosis Caspase activation 1,2,4-Oxadiazole

Amidoxime-mARC Prodrug Activation Platform: Meta-Chloro Substitution Modulates Enzymatic Reduction Kinetics Relative to Para-Substituted Analogs

The mitochondrial amidoxime reducing component (mARC) enzyme system catalyzes the N-reduction of benzamidoxime prodrugs to their active amidine forms. Bauch et al. (2015) systematically determined enzyme kinetic parameters (KM and Vmax) for ten para-substituted benzamidoxime derivatives and demonstrated that substituent electronic properties (quantified by Hammett σ constants) correlate with ¹H NMR chemical shifts and redox potentials of the amidoxime function, although no clear relationship between kinetic parameters and Hammett σ or lipophilicity was found [1]. This study focused exclusively on para-substituted analogs, leaving the meta-substituted series — including 3-chloro-N-hydroxybenzene-1-carboximidamide — as a structurally distinct class for which reduction kinetics remain uncharacterized. The meta position of chlorine places the electron-withdrawing substituent at a different resonance relationship to the amidoxime group compared to para substitution, which may result in altered KM and Vmax values for mARC-mediated activation and consequently different prodrug-to-drug conversion rates in vivo [2].

Prodrug mARC enzyme Amidoxime reduction

Physicochemical Differentiation: Melting Point (115 °C) and LogP (1.8) Distinguish 3-Chlorobenzamidoxime from Other Halogenated Benzamidoxime Isomers for Formulation and Handling

3-Chloro-N-hydroxybenzene-1-carboximidamide exhibits a melting point of 115 °C (literature range 115–117 °C), a predicted boiling point of 288.8±42.0 °C, density of 1.36±0.1 g/cm³, and a computed LogP of 1.8 [1][2]. These values differ from the para-chloro isomer, for which X-ray crystallographic data have been reported and conformational analysis shows the –NH₂ group coplanar with the C=N bond while the aryl ring is out of plane [3]. The meta-chloro substitution yields a distinct solid-state packing arrangement compared to ortho- and para-chloro isomers, with implications for solubility, stability under storage conditions (recommended 2–8 °C), and compatibility with various solvent systems used in downstream synthetic transformations [1]. The compound is classified as harmful (R20/21/22) and irritating (R36/37/38), with a hazard statement indicating risk of explosion if heated under confinement — handling requirements that must be factored into procurement and laboratory safety planning [2].

Physicochemical properties Formulation Solid-state characterization

Optimal Application Scenarios for 3-Chloro-N-hydroxybenzene-1-carboximidamide Based on Quantitative Differentiation Evidence


Synthesis of 3-(3-Chlorophenyl)-1,2,4-Oxadiazole Libraries for Caspase-Activator Drug Discovery

The compound's patent-documented role as an intermediate for caspase-activating 1,2,4-oxadiazoles (US 20070037820 A1) makes it the reagent of choice for medicinal chemistry programs targeting apoptosis induction [1]. The 3-chlorophenyl moiety installed in the final oxadiazole products generates a distinct SAR series from the 4-chlorophenyl analogs, enabling exploration of chlorine position-dependent pharmacology. Researchers should procure this specific meta-chloro isomer rather than the para-chloro variant when the target oxadiazole requires a 3-chlorophenyl substituent at the oxadiazole 3-position, as use of the incorrect isomer would yield a different compound series with unpredictable biological activity.

Prodrug Development Leveraging the Amidoxime-to-Amidine mARC Activation Pathway

Benzamidoximes are established prodrug scaffolds that undergo mARC-catalyzed N-reduction to release pharmacologically active amidines [1]. The meta-chloro substitution pattern represents an unexplored region of mARC substrate space, as comprehensive kinetic profiling has only been performed on para-substituted analogs [2]. For prodrug discovery programs seeking to differentiate from existing para-substituted benzamidoxime prodrugs, 3-chloro-N-hydroxybenzene-1-carboximidamide offers a structurally distinct starting point that may yield altered rates of enzymatic activation, tissue-specific reduction, or oral bioavailability compared to the more extensively characterized 4-chloro series.

Anticancer Screening Cascades Requiring Chlorine-Enhanced Cytotoxic Benzamidoxime Scaffolds

Class-level evidence demonstrates that chloride substitution on benzamidoximes enhances cytotoxic potency by 3.4- to 8.6-fold against leukemia cell lines compared to non-chlorinated analogs [1]. For academic or industrial screening programs evaluating benzamidoxime-based anticancer agents, inclusion of the 3-chloro variant ensures the activity-enhancing chlorine substituent is present, while the meta position provides a distinct electronic profile from the para isomer. This compound is appropriate as a starting material or reference standard in structure-activity relationship studies examining how chlorine position (ortho vs. meta vs. para) modulates anticancer potency, selectivity, and mechanism of action.

Metal Chelation and Coordination Chemistry Applications Requiring Meta-Substituted Amidoxime Ligands

The amidoxime functional group is a well-established bidentate ligand for metal ions, with applications ranging from uranium extraction from seawater to heavy metal remediation [1]. The meta-chloro substituent introduces electronic tuning of the amidoxime's metal-binding affinity without the steric interference that an ortho substituent would impose near the coordination site. For coordination chemistry studies comparing the effects of aryl ring substitution position on metal complex stability constants, 3-chlorobenzamidoxime provides the meta-substituted data point in a systematic isomeric series alongside 2-chloro- and 4-chloro-benzamidoximes [2].

Quote Request

Request a Quote for 3-chloro-N-hydroxybenzene-1-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.